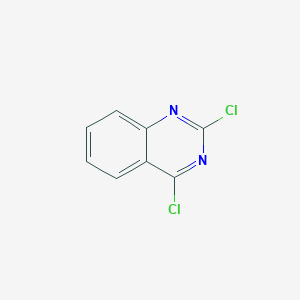

2,4-Dichloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQSVSYUEBNNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291383 | |

| Record name | 2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-68-1 | |

| Record name | 2,4-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 607-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloroquinazoline: A Comprehensive Technical Guide for Researchers

CAS Number: 607-68-1

This technical guide provides an in-depth overview of 2,4-dichloroquinazoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, reactivity, and its significant role as a scaffold for pharmacologically active molecules.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its core structure, a quinazoline (B50416) ring substituted with two reactive chlorine atoms, makes it a versatile intermediate in the synthesis of a wide array of functionalized molecules.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 607-68-1 | [2] |

| Molecular Formula | C₈H₄Cl₂N₂ | [2] |

| Molecular Weight | 199.04 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 119.5 °C | [4] |

| Purity | Typically >97% | [1] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a two-step process starting from anthranilic acid. The general workflow involves the formation of a quinazoline-2,4-dione intermediate, followed by chlorination.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol outlines a common laboratory-scale synthesis of this compound.

Step 1: Synthesis of Quinazolidine-2,4-dione (1) [2]

-

A suspension of anthranilic acid (0.073 mol) in distilled water (350 ml) is stirred at room temperature.

-

Acetic acid (0.094 mol) is added dropwise to the suspension.

-

The mixture is heated to 80-90°C, and a solution of potassium cyanate (0.109 mol) in water (100 ml) is added dropwise over 30 minutes.

-

The reaction mixture is refluxed for 1 hour, then cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield quinazolidine-2,4-dione.

Step 2: Synthesis of this compound (2) [5]

-

A mixture of quinazoline-2,4-diol (0.339 mol), phosphorous oxychloride (550 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (2 ml) is heated at reflux for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is carefully poured onto ice water with vigorous stirring, which will cause the product to precipitate.

-

The precipitate is collected by filtration to yield this compound as a white solid.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or toluene, to obtain a product with high purity.[6]

Recrystallization Protocol: [7]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

-

Filter the hot solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity: Regioselective Nucleophilic Substitution

The two chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution, which is a key feature exploited in the synthesis of more complex molecules.[4] A notable characteristic of this compound is the regioselectivity of these reactions.

The chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position, especially under mild reaction conditions.[8] This allows for the selective functionalization of the C4 position. The substitution of the second chlorine atom at the C2 position typically requires harsher reaction conditions, such as higher temperatures.[8]

This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[6][9]

Experimental Protocol: Reaction with Amines

The reaction with amines is a widely used method to synthesize a variety of biologically active quinazoline derivatives.

General Procedure for Monosubstitution at C4: [10]

-

A mixture of this compound or its derivative (0.60 mmol), the desired aniline (B41778) (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80 °C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the 2-chloro-4-anilinoquinazoline product.

Biological Activity and Applications in Drug Development

This compound itself exhibits antimicrobial and antitumor activities.[8] However, its primary significance in drug development lies in its role as a versatile scaffold for the synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases.

Quinazoline derivatives have been successfully developed as anticancer agents, with several compounds approved by the FDA for clinical use, including gefitinib, erlotinib, and lapatinib.[4] These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Mechanism of Action: Kinase Inhibition

Many anticancer drugs derived from the this compound scaffold function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase domain, they block the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

The dysregulation of signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a hallmark of many cancers.[1] Quinazoline-based kinase inhibitors can effectively block these pathways at their source.

This guide provides a foundational understanding of this compound for researchers. Its versatile chemistry and proven track record as a pharmacophore underscore its continued importance in the development of novel therapeutics.

References

- 1. Reaction of N-substituted cyclic amines with this compound, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101475537A - Preparation of this compound - Google Patents [patents.google.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dichloroquinazoline. The information is presented to support its application in research, particularly in the field of medicinal chemistry and drug development, where it serves as a key intermediate in the synthesis of bioactive molecules, including Janus kinase 2 (JAK2) inhibitors.

Core Physical and Chemical Properties

This compound is a chlorinated heterocyclic compound with the chemical formula C₈H₄Cl₂N₂.[1][2] It is commonly available as a white to light yellow or light brown crystalline powder.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 607-68-1 |

| Molecular Formula | C₈H₄Cl₂N₂[1][2] |

| Molecular Weight | 199.04 g/mol [4] |

| Appearance | White to yellow to light brown powder or crystalline powder[3] |

| Property | Value |

| Melting Point | 116-123 °C[3] |

| Boiling Point | 273.3 °C at 760 mmHg |

| Solubility | Sparingly soluble in water[5] |

| Density | 1.486 g/cm³ |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.32 (d, J = 8.4 Hz, 1H), 8.18 (tt, J = 8.7, 1.5 Hz, 1H), 8.06 (dd, J = 7.8, 0.6 Hz, 1H), 7.92 (tt, J = 7.8, 0.9 Hz, 1H) |

| Infrared (IR) | Conforms to standard spectra. |

| Mass Spectrometry | Monoisotopic Mass: 197.9751535 Da[1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.

Solubility Determination

The solubility of this compound can be qualitatively and quantitatively determined in various solvents.

Qualitative Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent at a controlled temperature.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

Chemical Reactivity and Synthetic Applications

This compound is a versatile precursor in organic synthesis, primarily due to the reactivity of its two chlorine atoms, which can be displaced through nucleophilic aromatic substitution.

Regioselective Nucleophilic Substitution

A key feature of this compound's reactivity is the regioselective nature of nucleophilic attack. The chlorine atom at the C4 position is more susceptible to substitution under milder conditions compared to the chlorine at the C2 position, which requires harsher conditions for displacement.[6] This differential reactivity allows for the sequential introduction of different nucleophiles, a valuable strategy in the synthesis of complex molecules.

This regioselectivity is fundamental to its use in synthesizing a variety of heterocyclic compounds, including the aforementioned JAK2 inhibitors.[7][8] The synthesis of these inhibitors often involves the initial displacement of the C4 chlorine with a suitable amine, followed by a subsequent reaction at the C2 position.

Disclaimer: This document is intended for informational purposes for a technical audience. While the information has been compiled from various sources, users should always refer to primary literature and safety data sheets (SDS) for the most accurate and up-to-date information and for safe handling procedures. No signaling pathway diagrams are included as specific, detailed pathway information for this compound was not available in the provided search results.

References

- 1. This compound | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 460730250 [thermofisher.com]

- 4. This compound | 607-68-1 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 607-68-1 [chemicalbook.com]

2,4-dichloroquinazoline chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, 2,4-dichloroquinazoline is a pivotal intermediate. Its unique chemical structure serves as a versatile scaffold for synthesizing a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role in the development of targeted therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1][2]

The structure of this compound is characterized by a bicyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. Two chlorine atoms are substituted at positions 2 and 4 of the quinazoline (B50416) core. This arrangement of chloro-substituents makes the molecule highly reactive towards nucleophilic substitution, a key feature exploited in synthetic chemistry.

Chemical Identifiers:

-

CAS Number: 607-68-1[1]

-

Molecular Formula: C₈H₄Cl₂N₂[3]

-

InChI Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-N[2]

-

Canonical SMILES: C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 199.04 g/mol | [2] |

| Appearance | White to yellow crystalline powder/solid | [2][3] |

| Melting Point | 117-120 °C | |

| Boiling Point (Est.) | 273.3 ± 23.0 °C at 760 mmHg | |

| pKa (Predicted) | -0.43 ± 0.30 | [3] |

| Topological Polar Surface Area | 25.8 Ų | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Solubility | Sparingly soluble in water | [3] |

Experimental Protocols

The reactivity of the chlorine atoms at the C2 and C4 positions dictates the synthetic utility of this compound. The C4 position is notably more susceptible to nucleophilic attack under milder conditions compared to the C2 position.[4]

Synthesis of this compound

A common laboratory and industrial-scale synthesis involves a two-step process starting from anthranilic acid:

-

Formation of 2,4-Quinazolinedione: Anthranilic acid is reacted with potassium cyanate (B1221674) in an aqueous solution. The reaction is typically carried out at a temperature between 20 and 100 °C, maintaining a pH of 9-12.[5]

-

Chlorination: The resulting 2,4-quinazolinedione is then subjected to chlorination using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF) or a fatty amine as a solvent, to yield this compound.[5]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

This compound is a key substrate for regioselective SNAr reactions, which are fundamental in building libraries of potential drug candidates.

Protocol for Synthesis of 2-Chloro-4-aminoquinazoline Derivatives:

-

Reactants: A mixture of this compound (1 equivalent), a primary or secondary amine (1 equivalent), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (e.g., 3.6 equivalents) is prepared.[6]

-

Solvent: Anhydrous dioxane is a commonly used solvent.[6]

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance, 80 °C, for several hours (e.g., 12 hours) under an inert atmosphere.[6]

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Role in Drug Discovery and Signaling Pathways

This compound is a critical building block in the synthesis of targeted therapies, particularly kinase inhibitors. Its derivatives have shown promise as anticancer and antimicrobial agents.[3]

One of the most significant applications is in the development of inhibitors for the Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[7][8] Overactivation of these pathways is implicated in various cancers and inflammatory diseases.

The diagram below illustrates the general workflow for synthesizing a substituted quinazoline-based kinase inhibitor and its subsequent use in target validation.

Caption: Synthetic and biological evaluation workflow for quinazoline inhibitors.

The following diagram depicts a simplified representation of the EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

- 1. This compound | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 607-68-1 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN101475537A - Preparation of this compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

Navigating the Solubility of 2,4-Dichloroquinazoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloroquinazoline is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realm of pharmaceutical development. Its efficacy as a building block is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, and offering detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide compiles qualitative information and outlines a robust methodology for researchers to ascertain solubility parameters in their laboratories.

Understanding the Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in common organic solvents. However, its reactivity and use in various synthetic procedures provide valuable qualitative insights into its solubility. The compound is frequently employed in reactions conducted in solvents such as dioxane, ethanol, and isopropanol, indicating at least a moderate degree of solubility in these media. One source notes that its solubility and reactivity are "well-documented," though specific figures are not provided[1]. The compound is described as sparingly soluble in water[2].

Qualitative Solubility and Solvent Usage in Synthesis

The following table summarizes the organic solvents in which this compound is utilized as a reactant, implying its solubility. This information is critical for designing synthetic routes and purification methods.

| Solvent | Application | Reference |

| Dioxane | Utilized as a solvent in amination and nucleophilic substitution reactions. | [3][4] |

| Ethanol | Employed in nucleophilic substitution reactions, particularly with hydrazine (B178648) hydrate. | [5][6] |

| Isopropanol | Used as a solvent for reactions involving nucleophilic substitution. | [5][7] |

| Chloroform | The product of a synthesis was extracted using chloroform, suggesting its solubility. | |

| Fatty Amine | Mentioned as a solvent for the chlorination reaction in a patent for the preparation of this compound. | [8] |

Experimental Protocol for Determining Solubility

Given the absence of readily available quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of choice. The following is a generalized yet detailed methodology based on established principles of solubility determination.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in a specific organic solvent at a controlled temperature. The concentration of the dissolved solute in the supernatant is then quantified, typically using a spectroscopic or chromatographic method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance (using a UV-Vis spectrophotometer at the λmax of this compound) or the peak area (using HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical synthetic pathway for this compound.

Caption: Workflow for Experimental Solubility Determination.

Caption: A Common Synthetic Route to this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides researchers with the necessary tools to navigate this challenge. By leveraging qualitative information from synthetic protocols and implementing the detailed experimental methodology provided, scientists and drug development professionals can effectively determine the solubility of this key intermediate in their specific applications. This foundational knowledge is paramount for the optimization of reaction conditions, the development of efficient purification strategies, and the overall advancement of pharmaceutical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN101475537A - Preparation of this compound - Google Patents [patents.google.com]

2,4-Dichloroquinazoline: A Cornerstone in Medicinal Chemistry and Beyond

An In-depth Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloroquinazoline is a pivotal heterocyclic compound that has carved a significant niche as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique chemical architecture, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system with reactive chlorine substituents at the 2 and 4 positions, allows for facile and regioselective derivatization. This property has been instrumental in the development of a multitude of biologically active molecules, including potent kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and the underlying chemical principles.

Historical Perspective and Discovery

The journey of this compound is intrinsically linked to the broader history of quinazoline (B50416) chemistry. The parent quinazoline ring system was first synthesized in 1895 by August Bischler and Lang. A more practical synthesis was later developed by Siegmund Gabriel in 1903. While the exact first synthesis of this compound is not readily found in early literature, its development logically followed the exploration of quinazoline derivatives.

The most probable and historically significant route to this compound involves the chlorination of quinazoline-2,4(1H,3H)-dione, also known as 2,4-dihydroxyquinazoline. This precursor itself can be readily synthesized from readily available starting materials like anthranilic acid. The development of efficient methods for the synthesis of quinazoline-2,4(1H,3H)-dione and its subsequent conversion to this compound were critical milestones that unlocked the vast synthetic potential of this scaffold.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid. A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 199.03 g/mol | --INVALID-LINK-- |

| Melting Point | 116-123 °C | Thermo Fisher Scientific |

| ¹H NMR (CDCl₃) | δ 8.25 (d, J=8.5 Hz, 1H), 8.01 (d, J=8.5 Hz, 1H), 7.93 (t, J=7.8 Hz, 1H), 7.71 (t, J=7.8 Hz, 1H) | Inferred from similar structures |

| ¹³C NMR (CDCl₃) | δ 159.8, 154.5, 151.7, 135.5, 129.8, 129.2, 128.5, 121.2 | Inferred from similar structures |

Key Synthetic Methodologies

The synthesis of this compound primarily revolves around the preparation of its precursor, quinazoline-2,4(1H,3H)-dione, followed by a chlorination step.

Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid

A common and efficient method for the synthesis of quinazoline-2,4(1H,3H)-dione involves the reaction of anthranilic acid with urea (B33335) or a cyanate (B1221674) salt.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is heated at 150-160 °C.

-

Reaction Progression: The reaction mixture is heated for several hours until the evolution of ammonia (B1221849) ceases.

-

Work-up: The reaction mixture is cooled to room temperature, and the solid residue is washed with water and then recrystallized from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield pure quinazoline-2,4(1H,3H)-dione.

An alternative, eco-friendly, one-pot synthesis can be performed in water at room temperature.[1]

Experimental Protocol (Aqueous):

-

Urea Formation: Anthranilic acid derivatives are reacted with potassium cyanate in water at room temperature to form the corresponding urea derivatives.

-

Cyclization: Subsequent cyclization of the urea derivatives with sodium hydroxide (B78521) in the same pot affords the monosodium salts of the quinazolinedione.

-

Acidification: Finally, acidification of the reaction mixture with hydrochloric acid yields the desired quinazoline-2,4(1H,3H)-diones in high purity and near-quantitative yields.

Chlorination of Quinazoline-2,4(1H,3H)-dione

The conversion of quinazoline-2,4(1H,3H)-dione to this compound is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: A mixture of quinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.

-

Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Reactivity and Regioselective Substitution

The two chlorine atoms on the this compound ring exhibit different reactivities towards nucleophiles. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[2] This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C4 position is more electron-deficient. This differential reactivity is a key feature that allows for the sequential and controlled introduction of different substituents at the C4 and C2 positions, making it a powerful tool in combinatorial chemistry and drug discovery.

Reaction Conditions for Regioselective Substitution:

-

Substitution at C4: Typically occurs under milder conditions, often at room temperature or with gentle heating, using a variety of nucleophiles such as amines, anilines, and thiols.

-

Substitution at C2: Requires harsher reaction conditions, such as higher temperatures and sometimes the use of a strong base, to replace the less reactive chlorine atom.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.

Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial pathway in cytokine signaling that regulates cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

Mechanism of Action of Quinazoline-based JAK2 Inhibitors:

Quinazoline-based inhibitors, such as Gefitinib (although primarily an EGFR inhibitor, the principle is similar for other kinase inhibitors), act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of STAT proteins. This blockage of the signaling cascade inhibits uncontrolled cell proliferation.

Synthesis of Gefitinib (Iressa®) - A Case Study:

Gefitinib is an EGFR tyrosine kinase inhibitor, but its synthesis from a substituted this compound derivative exemplifies the utility of this scaffold.

Experimental Protocol for a Key Step in Gefitinib Synthesis: [3]

-

Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline.

-

Regioselective SₙAr: The starting material is reacted with 3-chloro-4-fluoroaniline (B193440) in a suitable solvent like acetic acid at elevated temperatures (e.g., 55 °C).

-

Isolation: The reaction mixture is worked up to isolate the 4-anilino-2-chloro-6,7-dimethoxyquinazoline intermediate.

-

Further Steps: Subsequent steps involve demethylation, O-alkylation, and dehalogenation to yield the final Gefitinib molecule.

Other Applications

Beyond kinase inhibitors, this compound derivatives have shown a wide range of biological activities, including antimicrobial and antitumor properties.[4] In the field of materials science, this scaffold has been utilized in the development of organic light-emitting diodes (OLEDs).

Conclusion

This compound has proven to be a remarkably versatile and valuable scaffold in chemical synthesis. Its straightforward preparation, coupled with the predictable regioselectivity of its chlorine substituents, has enabled the efficient construction of complex molecular architectures. This has been particularly impactful in the field of drug discovery, leading to the development of life-saving medicines. The continued exploration of the chemistry of this compound and its derivatives promises to yield further innovations in both medicine and materials science, solidifying its status as a cornerstone of modern organic chemistry.

References

basic reactivity of 2,4-dichloroquinazoline

An In-depth Technical Guide on the Core Reactivity of 2,4-Dichloroquinazoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a multitude of biologically active molecules.[1] Its quinazoline (B50416) core is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates for treating conditions ranging from cancer to inflammatory diseases.[2][3][4] The strategic placement of two chlorine atoms at the C2 and C4 positions renders the molecule highly susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The reactivity of these chlorine atoms is differential, a feature that allows for selective and sequential functionalization. This guide provides a detailed exploration of the fundamental reactivity of this compound, focusing on its regioselective reactions, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to aid in synthetic design and application.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring, combined with the electronegativity of the chlorine atoms, makes the C2 and C4 positions highly electrophilic and thus prone to attack by nucleophiles.

Regioselectivity: The C4 vs. C2 Position

A critical and synthetically advantageous feature of this compound is the difference in reactivity between the C2 and C4 positions. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5][6] This regioselectivity is consistently observed under mild reaction conditions.

Theoretical studies, including Density Functional Theory (DFT) calculations, have provided insight into this phenomenon. These calculations reveal that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the more favorable site for nucleophilic attack.[3][4] Consequently, the activation energy for substitution at C4 is lower than at C2.[4]

This reactivity difference allows for a sequential substitution strategy:

-

First Substitution (C4): Occurs under mild conditions (e.g., room temperature or gentle heating) to yield 2-chloro-4-substituted quinazolines.[3][5]

-

Second Substitution (C2): Requires more forcing or harsh conditions (e.g., higher temperatures, stronger bases, or prolonged reaction times) to replace the remaining chlorine atom, leading to 2,4-disubstituted quinazolines.[5][6]

Caption: Logical flow of sequential substitution on this compound.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is one of the most extensively studied and utilized transformations, forming the basis for many pharmaceutical scaffolds.[4] The reaction is typically regioselective for the C4 position under controlled conditions.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aliphatic/Benzylic Amines | Et3N | THF | Room Temp | 0.5 - 3 | High | [4] |

| Anilines | NaOAc | THF/H2O | Reflux | 12 | 70-90 | [4] |

| 3-(Dimethylamino)-1-propylamine | - | THF | 66 | 5 | N/A | [7] |

| N-Substituted Cyclic Amines | - | - | - | - | N/A | [8] |

| Polymer-bound Amines | (i-Pr)2NEt (DIPEA) | THF | 50-60 | - | >90 | [9] |

| Various Amines | (i-Pr)2NEt (DIPEA) | Dioxane | 80 | 12 | High | [3] |

Reactions with O- and S-Nucleophiles

Similar to amines, oxygen and sulfur nucleophiles also react preferentially at the C4 position. Reactions with thiols, in particular, are important for accessing another class of medicinally relevant compounds.

| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Product Type | Reference |

| Alkyl/Aryl Thiols | K2CO3 | MeOH | Cooled | 4-Thio-2-chloroquinazoline | [10] |

| Sodium Azide | NaN3 | Acetic Acid | - | 4-Azido-2-chloroquinazoline | [11] |

| Sodium 4-methylphenylsulfinate | Na(p-tolSO2) | THF | - | 4-Sulfonyl-2-chloroquinazoline | [10] |

| Hydrazine Hydrate | N2H4·H2O | Ethanol | 0-5 | 4-Hydrazinyl-2-chloroquinazoline | [5] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods have expanded the utility of this compound beyond classical SNAr. Palladium-catalyzed cross-coupling reactions provide a powerful means to form C-C and C-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[12][13] These reactions also generally exhibit regioselectivity, with the C4 position being the more reactive site for oxidative addition to the Pd(0) catalyst.[14]

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | [12][14] |

| Sonogashira | Terminal Alkynes | Pd(PPh3)4 / CuI | Et3N | THF | [12] |

| Heck | Alkenes | Pd(OAc)2 | Et3N | DMF | [12] |

| Negishi | Organozinc Reagents | Pd(PPh3)4 | - | Dioxane | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key transformations of this compound.

Protocol 1: Regioselective Amination at C4 (SNAr)

This protocol describes the synthesis of a 2-chloro-4-aminoquinazoline derivative, adapted from documented procedures.[3]

Objective: To synthesize 2-chloro-4-(substituted-amino)quinazoline by reacting this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 mmol)

-

Desired amine (e.g., aniline (B41778) or benzylamine) (1.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Anhydrous Dioxane (10 mL)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

-

Add anhydrous dioxane (10 mL) and stir until the solid is fully dissolved.

-

Add the selected amine (1.0 mmol) to the solution, followed by DIPEA (3.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure 2-chloro-4-aminoquinazoline derivative.

Caption: A typical experimental workflow for S-N-Ar amination.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

This protocol provides a general method for installing an aryl group at the C4 position.

Objective: To synthesize a 4-aryl-2-chloroquinazoline derivative.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol)

-

2M Aqueous Sodium Carbonate (Na2CO3) solution (2 mL)

-

1,4-Dioxane (8 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add dioxane (8 mL) and the 2M Na2CO3 solution (2 mL) via syringe.

-

Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO4, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain the desired 4-aryl-2-chloroquinazoline.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by a predictable and highly useful regioselectivity. The enhanced electrophilicity of the C4 position allows for its selective functionalization with a wide range of nucleophiles and cross-coupling partners under mild conditions. Subsequent modification at the less reactive C2 position can be achieved under more forcing conditions, providing a powerful and stepwise route to complex, polysubstituted quinazolines. This predictable reactivity profile, combined with the development of robust synthetic protocols, ensures that this compound will remain a cornerstone for innovation in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction of N-substituted cyclic amines with this compound, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dichloroquinazoline

For researchers, scientists, and professionals in drug development, 2,4-dichloroquinazoline is a pivotal intermediate compound. Its versatile reactivity makes it a cornerstone in the synthesis of a wide array of biologically active molecules and advanced materials. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications.

Core Chemical and Physical Properties

This compound, with the CAS number 607-68-1, is a yellow solid.[1][2] It is a crucial building block in the creation of complex heterocyclic compounds which often form the core of biologically active molecules.[2]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [3][4][5][6][7] |

| Molecular Weight | 199.03 g/mol | [3][7] |

| Monoisotopic Mass | 197.9751535 Da | [3] |

| Melting Point | 115.0°C to 121.0°C | [1][7] |

| Purity | Typically ≥ 97% | [1][2][6][8] |

| Appearance | White to Yellow Solid | [1][8][9] |

Synthesis and Reactivity

The synthesis of this compound is critical for its application in further chemical manufacturing. One documented method involves a two-step process. The logical workflow for this synthesis is outlined below.

Caption: Synthesis workflow of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method for the preparation of this compound.[10]

Step 1: Synthesis of 2,4-Quinazoline Diones

-

In a suitable reaction vessel, dissolve ortho-aminobenzoic acid in water.

-

Add potassium cyanate to the solution. The mass ratio of ortho-aminobenzoic acid to potassium cyanate should be between 1:1 and 1:3.

-

Adjust the pH of the reaction mixture to be between 9 and 12.

-

Heat the reaction mixture to a temperature between 20°C and 100°C.

-

Allow the reaction to proceed to completion to form 2,4-quinazoline diones.

Step 2: Synthesis of this compound

-

Isolate the 2,4-quinazoline diones from the previous step.

-

In a separate reaction vessel, dissolve the 2,4-quinazoline diones in a fatty amine solvent.

-

Add a suitable chlorinating agent to the solution.

-

Allow the chlorination reaction to proceed to completion to yield this compound.

The reactivity of this compound is characterized by the two chlorine atoms on the quinazoline ring, which serve as reactive sites for nucleophilic substitution reactions.[1] This is a key feature exploited in the synthesis of more complex molecules.[1] DFT calculations have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack, which explains the regioselectivity observed in many reactions.[11]

Applications in Drug Discovery and Materials Science

This compound is a vital intermediate in the pharmaceutical and materials science sectors.[1][2] Its derivatives have a wide range of biological and pharmaceutical activities.[12]

Pharmaceutical Applications

The 4-aminoquinazoline scaffold, derived from this compound, is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[11][13]

-

Janus Kinase 2 (JAK2) Inhibitors: It serves as a crucial intermediate for synthesizing drugs that target the JAK2 pathway, which are important in treating myeloproliferative neoplasms and inflammatory conditions.[1]

-

Prazosin (B1663645) Synthesis: The derivative 6,7-dimethoxy-2,4-dichloroquinazoline is an intermediate used to synthesize prazosin and related drugs.[12]

-

Other Therapeutic Agents: Derivatives of this compound are used to synthesize T-cell inhibitors, adenosine (B11128) A2a receptor inhibitors, HIV-1 inhibitors, and histamine (B1213489) H4 receptor inverse agonists.[12]

The general pathway for the functionalization of this compound in the synthesis of bioactive compounds is illustrated below.

Caption: Functionalization pathway of this compound.

Materials Science Applications

Beyond pharmaceuticals, this compound is utilized in the field of materials science. It is employed in the creation of advanced organic light-emitting diode (OLED) materials, contributing to the development of vibrant and energy-efficient displays.[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound. It should be stored in a well-ventilated place, with the container tightly closed and locked up.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 607-68-1 | this compound - Fluoropharm [fluoropharm.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 607-68-1 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. CN101475537A - Preparation of this compound - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. CN102584721A - Synthetic method of this compound derivative - Google Patents [patents.google.com]

- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

understanding the quinazoline core structure

An In-Depth Technical Guide to the Quinazoline (B50416) Core Structure

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and pyrimidine (B1678525) rings, represents one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically successful drugs.[1][2] This is largely attributed to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a variety of biological targets.[1] First synthesized in 1895, the quinazoline nucleus is found in over 200 natural alkaloids and a multitude of synthetic compounds, demonstrating a vast range of biological effects, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives, with a particular focus on their roles as kinase inhibitors in oncology. It includes detailed experimental protocols, quantitative activity data, and pathway visualizations to serve as a practical resource for professionals in drug discovery and development.

Chemical and Physicochemical Properties

Quinazoline, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid composed of a fused benzene and pyrimidine ring.[3][5] Also known as 1,3-diazanaphthalene, it is a planar, aromatic heterocycle.[5] The properties of substituted quinazolines are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[6][7] The pyrimidine ring is generally resistant to electrophilic substitution, while the benzene portion is more susceptible, with the reactivity order being 8 > 6 > 5 > 7.[5] Conversely, the pyrimidine ring's 2- and 4-positions are susceptible to nucleophilic substitution.[5]

Table 1: Physicochemical Properties of Quinazoline (Parent Compound)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆N₂ | [5] |

| Molar Mass | 130.150 g·mol⁻¹ | [5] |

| Appearance | Light yellow crystals | [3][5] |

| Melting Point | 48 °C | [5] |

| Boiling Point | 243 °C | [5] |

| Solubility in Water | Soluble | [5] |

| Acidity (pKa) | 3.51 |[5] |

Synthesis of the Quinazoline Scaffold

The synthesis of the quinazoline core is well-established, with several methods available. These routes can be broadly classified, with modern approaches often utilizing microwave-assisted or metal-catalyzed reactions to improve efficiency and yield.[8][9][10]

Common Synthetic Methods Include:

-

Niementowski Synthesis: A foundational method involving the reaction of anthranilic acid with amides at high temperatures to form 4-oxo-3,4-dihydroquinazolines.[3]

-

Microwave-Assisted Synthesis: Modern protocols use microwave irradiation to accelerate reactions, often providing higher yields in shorter times, sometimes in solvent-free conditions.[8][9][10] This method has been used for reactions between 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297).[10]

-

Metal-Mediated Reactions: Palladium- and copper-catalyzed coupling reactions are widely used for forming C-C and C-heteroatom bonds, enabling the synthesis of complex quinazoline derivatives.[8][10]

-

Ultrasound-Promoted Synthesis: Ultrasound can be used to promote reactions, such as the Bischler cyclization step in a multi-step synthesis of the quinazoline core.[8]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from a general method for the catalyst- and solvent-free synthesis of quinazoline derivatives.[10]

Objective: To synthesize 2,4-disubstituted quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave heating.

Materials:

-

Substituted 2-aminobenzophenone (B122507) (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ammonium acetate (10.0 mmol)

-

Microwave reactor vial (10 mL)

-

Microwave synthesizer

Procedure:

-

Place the 2-aminobenzophenone (1.0 mmol), the selected aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) into a 10 mL microwave reactor vial.

-

Seal the vial with a cap.

-

Place the vial inside the cavity of the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-20 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the vial and stir. The crude product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazoline derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Therapeutic Applications

Quinazoline derivatives are renowned for their extensive range of pharmacological activities, making them a cornerstone in drug development.[11][12] Their versatility has led to approved drugs for various diseases. The anticancer activity is one of the most prominent, with many derivatives targeting protein kinases.[6][13]

Key Biological Activities:

-

Anticancer: Many quinazoline derivatives act as inhibitors of tyrosine kinases like EGFR, VEGFR, and FGFR, crucial for cancer cell proliferation and survival.[6][13][14] Gefitinib, Erlotinib, and Lapatinib are clinically approved EGFR inhibitors with a quinazoline core.[5][15]

-

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects by inhibiting pathways like NF-κB and enzymes such as COX-2.[16]

-

Antimicrobial: The scaffold has shown broad-spectrum activity against various bacterial and fungal strains.[2][3][11]

-

Antihypertensive: Derivatives like Prazosin and Doxazosin function as α1-adrenergic receptor antagonists, used to treat hypertension.[1][3]

-

Other Activities: The list extends to antiviral, antimalarial, anticonvulsant, antidiabetic, and antioxidant activities.[11]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected Quinazoline Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Source(s) |

|---|---|---|---|---|

| Gefitinib | NSCLC (EGFR mutant) | 0.015 - 0.5 | EGFR Kinase Inhibitor | [5] |

| Erlotinib | NSCLC, Pancreatic Cancer | ~0.04 | EGFR Kinase Inhibitor | [5] |

| Lapatinib | Breast Cancer (HER2+) | ~0.06 | EGFR/HER2 Inhibitor | [5] |

| Compound 123 * | HepG2 (Liver) | 3.97 | VEGFR-2 Inhibitor | [6] |

| Compound 123 * | HCT-116 (Colon) | 4.58 | VEGFR-2 Inhibitor | [6] |

| Compound 123 * | MCF-7 (Breast) | 4.83 | VEGFR-2 Inhibitor | [6] |

| LU1501 | SK-BR-3 (Breast) | 10.16 | NF-κB Pathway Inhibitor | [15] |

*Structure described in the cited literature as a quinazoline-4(3H)-one derivative.

Mechanism of Action: Targeting Signaling Pathways

The therapeutic effects of many quinazoline derivatives stem from their ability to inhibit key enzymes in cellular signaling cascades, particularly protein kinases. Their rigid structure allows for precise interaction within the ATP-binding pocket of these enzymes.[13][17]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[6][17] Overactivation of EGFR is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib act as ATP-competitive inhibitors, blocking the receptor's kinase activity and halting the downstream signals.[5][17]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - ProQuest [proquest.com]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 16. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Preliminary Investigation of 2,4-Dichloroquinazoline Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reactivity and synthetic applications of 2,4-dichloroquinazoline. As a pivotal building block in organic synthesis, this compound is a precursor to a vast array of functionalized quinazoline (B50416) derivatives, many of which are of significant interest in medicinal chemistry and materials science. This document details its primary reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, supported by experimental protocols, quantitative data, and schematic diagrams to facilitate understanding and application in a research setting.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring system possesses two electrophilic carbon centers at the C2 and C4 positions, making it highly susceptible to nucleophilic attack. The reactivity of these positions is distinct, allowing for regioselective functionalization.

Regioselectivity

Experimental and theoretical studies consistently demonstrate that the C4 position of this compound is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2][3] This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it the preferred site for initial nucleophilic attack under mild reaction conditions.[2] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[1] This differential reactivity is a cornerstone of synthetic strategies involving this scaffold, enabling sequential and controlled introduction of different substituents.

Reactions with Amine Nucleophiles

Regioselective SNAr at the C4 position with various amine nucleophiles is a well-documented and extensively used method for synthesizing 2-chloro-4-aminoquinazolines.[2] These products are valuable intermediates for the synthesis of 2,4-diaminoquinazolines, a scaffold found in numerous biologically active compounds.[2][4] A wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, have been successfully employed.[2]

Table 1: Selected Nucleophilic Aromatic Substitution Reactions at C4

| Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| Hydrazine Hydrate | Ethanol | 0-5 °C, 2h | 2-Chloro-4-hydrazinylquinazoline | - | [1] |

| p-Toluidine | Triethylamine | Reflux | N2, N4-di-p-tolylquinazoline-2,4-diamine | - | [5] |

| p-Chloroaniline | Triethylamine | Reflux | N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine | - | [5] |

| Ethanolamine | Dichloromethane | Reflux | 2-((2-Chloroquinazolin-4-yl)amino)ethanol | - | [6] |

| n-Butylamine | Dichloromethane | Reflux | N-butyl-2-chloroquinazolin-4-amine | - | [6] |

| Isopropyl Mercaptan | NaH | - | 2-Chloro-4-(isopropylthio)quinazoline | - | [3] |

Note: In these examples, substitution occurs at both C2 and C4, likely due to more forcing reaction conditions.

Experimental Protocol: Synthesis of 2-Chloro-4-aminoquinazoline Derivatives

The following is a general procedure for the regioselective substitution of the C4-chloro group with an amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

Solvent (e.g., Ethanol, Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Diisopropylethylamine) (optional, 1.5 eq)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution. If the amine salt is used or if HCl is to be scavenged, add the base.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash with cold solvent.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-4-aminoquinazoline derivative.

Diagram 1: Regioselective Nucleophilic Substitution

Caption: Regioselective SNAr at the C4 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize this compound.[7][8] These reactions offer a versatile route to highly substituted quinazoline derivatives.[9]

Regioselectivity and Reaction Types

Similar to SNAr reactions, palladium-catalyzed couplings exhibit regioselectivity, with the C4 position being the more reactive site for cross-coupling.[3] This allows for sequential couplings to introduce different aryl, alkyl, or alkynyl groups at the C4 and then C2 positions. Several types of cross-coupling reactions are commonly employed:

-

Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids to form C-C bonds.[9][10]

-

Sonogashira Coupling: Reaction with terminal acetylenes to form C-C bonds, creating arylalkynes.[9]

-

Heck Coupling: Reaction with alkenes to form C-C bonds.[9]

-

Negishi Coupling: Reaction with organozinc reagents.[9]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[8]

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Coupling Partner | Catalyst / Ligand | Base / Conditions | Position | Reference |

| Suzuki-Miyaura | Arylboronic Acids | Pd(OAc)2 / PPh3 | - / 75 °C | C2 | [3] |

| Sonogashira | Terminal Acetylenes | Pd(0) source / CuI | Amine base | - | [9] |

| Negishi | CH3ZnCl | Pd(PPh3)4 | Dioxane | C2 | [9] |

| Heck | Alkenes | Pd(OAc)2 or PdCl2(PPh3)2 | - | - | [9] |

Note: These examples are on substituted 2-chloroquinazoline (B1345744) intermediates, demonstrating reactivity at the C2 position after initial C4 functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a 2-chloro-4-substituted-quinazoline with a boronic acid.

Materials:

-

Substituted 2-chloroquinazoline (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)

-

Phosphine ligand (e.g., PPh3, 5-15 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2.0 eq)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

-

To an oven-dried flask, add the substituted 2-chloroquinazoline, arylboronic acid, palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The common starting material for this compound synthesis is anthranilic acid.[5][11] The process involves a two-step sequence: cyclization to form the quinazoline-2,4-diol intermediate, followed by chlorination.

Diagram 3: Synthesis Workflow of this compound

Caption: Two-step synthesis of this compound from anthranilic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Quinazoline-2,4-diol

-

A mixture of anthranilic acid and urea is heated at 130-140 °C.[5]

-

The reaction proceeds until the evolution of ammonia (B1221849) ceases.

-

The resulting solid is cooled, washed with water, and dried to yield quinazoline-2,4-diol.

Step 2: this compound

-

Quinazoline-2,4-diol is mixed with phosphorus oxychloride (POCl3).[5]

-

The mixture is heated to reflux (around 150 °C) for several hours (e.g., 24 hours).[5]

-

After cooling, the excess POCl3 is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and dried to afford this compound.[12]

Applications in Medicinal Chemistry

The quinazoline core is considered a "privileged structure" in medicinal chemistry, as it serves as a framework for ligands that can interact with a diverse range of biological targets.[2][13] Derivatives synthesized from this compound have shown a wide spectrum of pharmacological activities.[14]

Anticancer Activity

Many quinazoline derivatives are investigated as anticancer agents, with a significant number functioning as protein kinase inhibitors.[15] A prime example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, whose overactivation is a key factor in many cancers.[15] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the 4-aminoquinazoline scaffold.[13]

Table 3: Biological Activity of Selected Quinazoline Derivatives

| Derivative Class | Target Cancer Cell Line | Activity (IC50) | Target/Mechanism | Reference |

| 2-Anilino-4-alkylaminoquinazolines | MCF-7 (Breast) | 9.1 - 12.0 µg/ml | DNA Binding | [6][16] |

| 2-Anilino-4-alkylaminoquinazolines | HCT-116 (Colon) | 9.1 - 12.0 µg/ml | DNA Binding | [6][16] |

| 2-Styrylquinazolines | Various | µM range | EGFR Inhibition, Tubulin Polymerization | [15] |

| N2, N4-bis(4-chlorophenyl)quinazoline | Aspergillus flavus | Antifungal Activity | - | [5] |

Diagram 4: EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based tyrosine kinase inhibitors.[15]

References

- 1. organic chemistry - Reaction Mechanism of Nucleophilic substitution in this compound ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijser.in [ijser.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Diaminoquinazolines from 2,4-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction